molecular formula C18H18N4O3S B11141596 methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11141596
M. Wt: 370.4 g/mol
InChI Key: DWWRLVABDFWYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound featuring a pyrazole ring, a benzoyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Benzoylation: The pyrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone.

    Coupling Reaction: Finally, the benzoylated pyrazole and the thiazole derivative are coupled under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced benzoyl derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole and thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[3-(1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Lacks the dimethyl groups on the pyrazole ring.

    Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1,3-thiazole-4-carboxylate: Lacks the methyl group on the thiazole ring.

Uniqueness

The presence of the 3,5-dimethyl groups on the pyrazole ring and the methyl group on the thiazole ring makes methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate unique. These structural features can influence its reactivity and biological activity, potentially making it more effective or selective in its applications compared to similar compounds.

Biological Activity

Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrazole moiety, and a benzoyl group, contributing to its unique biological profile. Below is a summary of its chemical properties:

Property Details
Molecular Formula C17H20N4O3S
Molecular Weight 368.43 g/mol
IUPAC Name This compound
SMILES CC(=O)N(C1=C(SC(=N1)C(=O)OC)C=C(C=C1)C)C(C)C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For example, compounds containing the pyrazole moiety have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with similar structures exhibited significant inhibitory effects on Mycobacterium tuberculosis (Mtb) by targeting Mur enzymes, which are essential for bacterial cell wall synthesis .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is attributed to its ability to inhibit key inflammatory pathways. Research indicates that compounds with thiazole and pyrazole structures can modulate the activity of pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This modulation can lead to reduced inflammation in various models of disease.

Anticancer Properties

The anticancer activity of this compound has also been investigated. Various studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF7 and A549. For instance, one study reported that a similar compound exhibited an IC50 value of 26 µM against A549 cells . The mechanism involves the activation of apoptotic pathways and inhibition of tumor growth factors.

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It could interact with receptors involved in pain and inflammation signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes in cancer cells .

Case Study 1: Antimicrobial Screening

A series of derivatives were synthesized and screened for their antimicrobial activity against E. coli and Staphylococcus aureus. The results indicated that compounds with a pyrazole-benzoyl structure exhibited the highest activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Anticancer Activity Evaluation

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings suggested that it significantly inhibited cell proliferation and induced apoptosis, particularly in lung cancer (A549) and breast cancer (MCF7) cell lines .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[[3-(3,5-dimethylpyrazol-1-yl)benzoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N4O3S/c1-10-8-11(2)22(21-10)14-7-5-6-13(9-14)16(23)20-18-19-15(12(3)26-18)17(24)25-4/h5-9H,1-4H3,(H,19,20,23)

InChI Key

DWWRLVABDFWYEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(=O)NC3=NC(=C(S3)C)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.